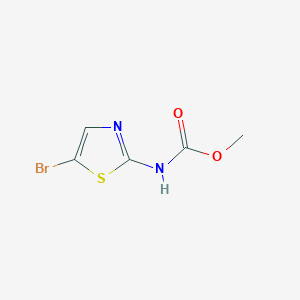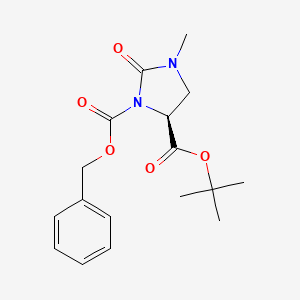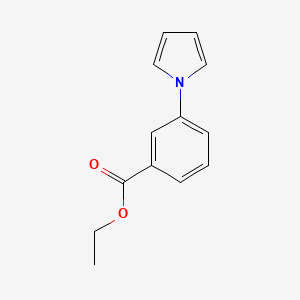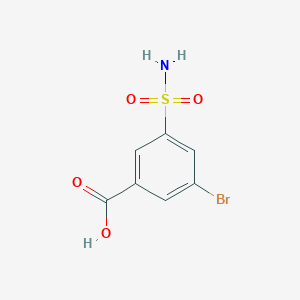
6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Vue d'ensemble
Description
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a chemical compound . It contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic aldehyde, 1 aromatic hydroxyl, and 3 aromatic ethers . The molecule contains a total of 27 atoms, including 12 Hydrogen atoms, 10 Carbon atoms, and 5 Oxygen atoms .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3,4-trimethoxybenzaldehyde, has been reported in the literature . These methods often involve the use of starting materials like 4-bromoacetophenone and undergo Claisen-Schmidt base-catalyzed condensation . Another method involves taking pyrogallic acid as raw material, dimethyl sulfate as alkylating reagent, and under the existence of sodium hydroxide, methylation is performed through an O-alkylation reaction .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is characterized by a six-membered aromatic ring with an aldehyde group and three methoxy groups attached to it . The molecule also contains a hydroxyl group .Applications De Recherche Scientifique
Synthesis Processes
- Regioselective Electrophilic Substitution : Research shows that derivatives of trimethoxybenzaldehyde, including 6-Hydroxy-2,3,4-trimethoxybenzaldehyde, can undergo regioselective electrophilic substitution. Such processes are essential in organic synthesis, where specific functional groups are introduced at targeted positions on the molecule (Azzena et al., 1992).
Chemical Intermediates
- Production of Pharmaceutical and Perfume Ingredients : Substituted hydroxybenzaldehydes are significant feedstock materials for the pharmaceutical and perfume industries. The selective oxidation of aromatic methyl groups, a process in which compounds like 6-Hydroxy-2,3,4-trimethoxybenzaldehyde are involved, is crucial for creating these valuable intermediates (Boldron et al., 2005).
Pharmaceutical Synthesis
- Synthesis of Medicinal Compounds : 6-Hydroxy-2,3,4-trimethoxybenzaldehyde and its derivatives have potential medicinal value. They are synthesized through various chemical reactions, highlighting their importance in pharmaceutical chemistry (Li, 2014).
Mechanistic Studies
- Understanding Chemical Reactions : Studies on trimethoxybenzaldehyde derivatives offer insights into the mechanisms of various chemical reactions, such as chlorination and oxidation. Understanding these mechanisms is crucial for developing more efficient and sustainable chemical processes (Långvik & Hormi, 1994).
Chemical Synthesis Optimization
- Optimization of Synthesis Routes : Research on 6-Hydroxy-2,3,4-trimethoxybenzaldehyde involves finding more efficient synthesis routes, essential for reducing costs and environmental impact in industrial chemistry (Ya, 2001).
Enzyme Mimicking Systems
- Bioinspired Systems for Selective Reactions : Studies also include the development of bioinspired systems that mimic enzyme functions for selective chemical transformations, using compounds like 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (Bartlett, Pletcher & Zeng, 1999).
Propriétés
IUPAC Name |
6-hydroxy-2,3,4-trimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-8-4-7(12)6(5-11)9(14-2)10(8)15-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKDLTZUNKKEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)C=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,3,4-trimethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(4-bromophenyl)-2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3286592.png)



![2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3286633.png)
